Ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]acetate
Overview
Description
Ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]acetate is an organic compound with a complex structure that includes an ester functional group, a nitro group, and methoxy substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]acetate typically involves the esterification of 4,5-dimethoxy-2-nitrobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The resulting ester is then reacted with glycine ethyl ester hydrochloride in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Reduction: Ethyl 2-[(4,5-dimethoxy-2-aminobenzoyl)amino]acetate
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 4,5-dimethoxy-2-nitrobenzoic acid and ethanol
Scientific Research Applications
Ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]acetate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester group allows for the compound’s hydrolysis, releasing active metabolites that can exert their effects on specific pathways.
Comparison with Similar Compounds
Ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]acetate can be compared with similar compounds such as:
Ethyl 4,5-dimethoxy-2-nitrobenzoate: Lacks the aminoacetate moiety, making it less versatile in biological applications.
4,5-Dimethoxy-2-nitrobenzyl alcohol: Contains a hydroxyl group instead of an ester, affecting its reactivity and solubility.
Ethyl N-(4,5-dimethoxy-2-nitrobenzoyl)glycinate: Similar structure but with a glycine moiety, which may alter its biological activity and applications.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O7/c1-4-22-12(16)7-14-13(17)8-5-10(20-2)11(21-3)6-9(8)15(18)19/h5-6H,4,7H2,1-3H3,(H,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDUAQMAAVHSBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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